molecular formula C15H14O5 B191172 (-)-Epiafzelechin CAS No. 24808-04-6

(-)-Epiafzelechin

Cat. No. B191172
CAS RN: 24808-04-6
M. Wt: 274.27 g/mol
InChI Key: RSYUFYQTACJFML-UKRRQHHQSA-N
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Description

(-)-Epiafzelechin is a naturally occurring flavonoid found in a variety of plants, including green tea, apples, onions, and grapes. It is a potent antioxidant and has been studied for its potential health benefits, including its ability to reduce inflammation, protect against oxidative stress, and improve blood sugar levels. (-)-Epiafzelechin has also been studied for its potential anti-cancer properties and its ability to modulate the immune system.

Scientific Research Applications

  • Osteoprotective Activity and Pharmacokinetics : (-)-Epiafzelechin exhibits osteoprotective effects, as evidenced by studies in mice models. It has been shown to protect against bone loss induced by ovariectomy in mice. Additionally, a UPLC-MS/MS bioanalytical method was developed for studying its pharmacokinetics in mice, revealing its distribution and concentration in the body (Wong et al., 2014); (Wong et al., 2017).

  • Spectroscopic Characterization and Antioxidant Properties : The compound was isolated from the root bark of Cassia sieberiana and characterized using various spectroscopic techniques. Its antioxidant activity was also investigated (Kpegba et al., 2011).

  • Anti-inflammatory Activity : It has been identified as a cyclooxygenase-1 inhibitor and exhibits significant anti-inflammatory activity. This was demonstrated in a study using aerial parts of Celastrus orbiculatus, suggesting its potential use in treating inflammatory conditions (Min et al., 1999).

  • Effects on Osteoblastic and Osteoclastic Functions : Research indicates that (-)-Epiafzelechin can modulate osteoblastic (bone-forming) and osteoclastic (bone-resorbing) activities, which are crucial for maintaining bone health. This suggests its potential application in bone-related diseases and conditions (Wong et al., 2012).

  • Cancer Research Applications : It has shown promise in cancer research, particularly in its effects on breast cancer cell lines and osteoblastic cells, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2003).

  • Antiproliferative and Apoptosis-Inducing Effects : In a study on Cassia fistula L. leaves, (-)-Epiafzelechin displayed potent antioxidant, antiproliferative, and apoptosis-inducing effects. This highlights its potential in developing therapies for various diseases, including cancer (Kaur et al., 2020).

properties

IUPAC Name

(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYUFYQTACJFML-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316359
Record name (-)-Epiafzelechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Epiafzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(-)-Epiafzelechin

CAS RN

24808-04-6
Record name (-)-Epiafzelechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24808-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epiafzelechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Epiafzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 - 243 °C
Record name (-)-Epiafzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,310
Citations
HY Cheng, CM Yang, TC Lin… - Journal of Medical …, 2006 - microbiologyresearch.org
… In this study, ent-epiafzelechin-(4α→8)-epiafzelechin (EEE) extracted from the fresh leaves of Cassia javanica L. agnes de Wit (Leguminosae) was investigated for its in vitro anti-HSV-2 …
Number of citations: 56 www.microbiologyresearch.org
KR Min, BY Hwang, HS Lim, BS Kang, GJ Oh… - Planta …, 1999 - thieme-connect.com
… Thus, (—)-epiafzelechin seems to exert more effective inhibition on COX-I activity than (—)-… activity of (—)-epiafzelechin would be expected which will be elucidated in a future study. …
Number of citations: 60 www.thieme-connect.com
K Kpegba, A Agbonon, AG Petrovic… - Journal of natural …, 2011 - ACS Publications
The root bark of Cassia sieberiana was analyzed using direct analysis in real time mass spectrometry, and a main flavonoid component with an [M + H] + mass of 275 was identified. …
Number of citations: 57 pubs.acs.org
KC Wong, MC Law, MS Wong, TH Chan - Journal of Chromatography B, 2014 - Elsevier
… -epiafzelechin injection were constructed. The maximum concentrations (C max ) of (−)-epiafzelechin … The distribution half-lives of (−)-epiafzelechin after iv and ip injection were found to …
Number of citations: 16 www.sciencedirect.com
FE King, JW Clark-Lewis, WF Forbes - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… compound epicatechin and has thus been named epiafzelechin. The contigurations of catechin and of … has been established for epicatechin and hence for its analogue epiafzelechin. …
Number of citations: 56 pubs.rsc.org
X WU, Y HU, Y LU, Y ZHANG, L FU - Chinese Journal of …, 2008 - ingentaconnect.com
To establish the qualitative and quantitative analysis method for the bioactive constituent (-)-epiafzelechin in the leaves of Ficus microcarpa.Methods:Detect (-)-epiafzelechin by silica …
Number of citations: 3 www.ingentaconnect.com
JC Brennan, MS Denison, DM Holstege… - … and alternative medicine, 2013 - Springer
Background The plant genus Fallopia is well-known in Chinese traditional medicine and includes many species that contain bioactive compounds, namely phytoestrogens. …
Number of citations: 21 link.springer.com
SB Wan, TH Chan - Tetrahedron, 2004 - Elsevier
… Potent proliferative effects on MCF-7 and osteoblastic cells have been found for a number of epiafzelechin (2) derivatives. (−)-Epiafzelechin showed selective inhibitory …
Number of citations: 52 www.sciencedirect.com
PG Waterman, DF Faulkner - Planta Medica, 1979 - thieme-connect.com
… Although little is known regarding the toxicity of (-)-epiafzelechin it … (-)-Epiafzelechin has previously been found in Afzelia, another genus of the Leguminosae [9], while (+)-epiafzelechin …
Number of citations: 33 www.thieme-connect.com
WS Garcez, FR Garcez, DFP Zanella… - Journal of the Brazilian …, 2009 - SciELO Brasil
Mascagnins A and B, two novel and unusual epicatechin and epiafzelechin derivatives bearing glucosylated phenyloctanoid units, along with quercetin-3-O-±-L-rhamnopyranosyl-(1→6…
Number of citations: 8 www.scielo.br

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